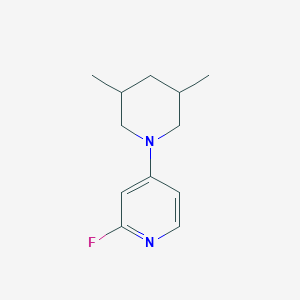

4-(3,5-Dimethylpiperidin-1-yl)-2-fluoropyridine

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its IUPAC name and InChI code. For example, the related compound “4-(3,5-dimethylpiperidin-1-yl)butan-1-amine” has the IUPAC name “4-(3,5-dimethyl-1-piperidinyl)-1-butanamine” and the InChI code "1S/C11H24N2/c1-10-7-11(2)9-13(8-10)6-4-3-5-12/h10-11H,3-9,12H2,1-2H3" .

Scientific Research Applications

Cytotoxicity and Anticancer Potential

Research on polyfunctionalized piperidone oxime ethers, structurally related to 4-(3,5-Dimethylpiperidin-1-yl)-2-fluoropyridine, showed significant in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell lines. These findings suggest potential applications in developing anticancer drugs through structural optimization of the piperidone pharmacophore (Parthiban et al., 2011).

Chemical Synthesis and Catalysis

The catalytic activities of dimethylpyridin-4-ylamine in alcoholysis reactions to produce O6-substituted guanine derivatives highlight the utility of pyridine derivatives in synthesizing nucleoside analogs, which are crucial in medicinal chemistry for drug development (Schirrmacher et al., 2002).

Serotonin Receptor Biased Agonists

Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which share structural motifs with 4-(3,5-Dimethylpiperidin-1-yl)-2-fluoropyridine, were identified as biased agonists of serotonin 5-HT1A receptors, displaying promising antidepressant-like activity. This suggests potential applications in developing new treatments for depression (Sniecikowska et al., 2019).

Fluorescent Probes for Alzheimer’s Disease

A novel fluorescent probe for β-amyloids, related structurally to 4-(3,5-Dimethylpiperidin-1-yl)-2-fluoropyridine, was synthesized and showed high binding affinities towards Aβ(1–40) aggregates. This research indicates the potential application of similar compounds in the molecular diagnosis of Alzheimer's disease (Fa et al., 2015).

Antimicrobial Activity

A series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide displayed interesting antimicrobial activity against a range of bacteria and fungi. This research suggests that compounds structurally related to 4-(3,5-Dimethylpiperidin-1-yl)-2-fluoropyridine could have applications in developing new antimicrobial agents (Ghorab et al., 2017).

Safety and Hazards

Safety and hazards information includes the compound’s hazard statements and precautionary statements. For example, the related compound “4-(3,5-dimethylpiperidin-1-yl)butan-1-amine” has the hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-9-5-10(2)8-15(7-9)11-3-4-14-12(13)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQRFSLIVJUEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=CC(=NC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylpiperidin-1-yl)-2-fluoropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)

![1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531552.png)

![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride](/img/structure/B1531556.png)

![4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531558.png)

![4-{Octahydrocyclopenta[c]pyrrol-4-yl}piperazin-2-one dihydrochloride](/img/structure/B1531560.png)

![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)